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Lead(II) hexafluoroacetylacetonate

Cat. No.: B13801465
M. Wt: 621 g/mol
InChI Key: VPDFYHDIFAQDGC-PAMPIZDHSA-L
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Description

Significance of β-Diketonate Complexes in Coordination Chemistry and Materials Science

β-Diketones are a critically important class of organic compounds in coordination chemistry, recognized for over a century as highly effective O,O-ligands for a vast range of d- and f-block elements. researchgate.net Their ability to form stable chelate complexes with most metals in the periodic table makes them exceptionally versatile building blocks. nih.govnih.govnih.gov The stability of these complexes arises from the chelating effect and internal conjugation within the ligand structure. nih.gov

The properties of metal β-diketonate complexes can be precisely adjusted by modifying the substituents on the β-dicarbonyl framework. nih.govmdpi.comresearchgate.net This "tunability" allows for the fine-tuning of electronic, spectroscopic, and physical characteristics, making them suitable for a wide array of applications in materials science. mdpi.comrsc.org These applications include their use in the synthesis of luminescent materials, as catalysts, and as molecular precursors for chemical vapor deposition (CVD) techniques to produce metal and metal oxide thin films. researchgate.netnih.gov

Rationale for Fluorinated β-Diketonate Ligands in Organometallic Chemistry

The introduction of fluorine atoms into the β-diketonate ligand structure brings about significant and beneficial changes in the physicochemical properties of the resulting organometallic complexes. nih.gov Specifically, replacing hydrogen or alkyl groups with fluorine-containing groups, such as the trifluoromethyl (-CF₃) group in hexafluoroacetylacetonate (hfac), has a profound impact.

The primary advantages of using fluorinated β-diketonate ligands include:

Increased Volatility : Fluorination, particularly the substitution of methyl groups with trifluoromethyl groups, leads to a significant increase in the volatility of the metal complex. nih.govgoogle.com This is attributed to a reduction in intermolecular interactions. nih.gov This property is essential for precursors used in gas-phase deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). mdpi.comazonano.com

Enhanced Thermal Stability : Many fluorinated β-diketonate complexes exhibit good thermal stability, which is a crucial requirement for CVD/ALD precursors to prevent decomposition during vaporization and transport to the substrate. mdpi.comazonano.com

Improved Solubility and Crystallization : The presence of fluorinated substituents often leads to better solubility of the complexes, which can facilitate their purification and handling. nih.gov

These modified properties make fluorinated β-diketonates, such as hexafluoroacetylacetonate, highly sought-after ligands for creating precursors for the deposition of high-quality thin films. nih.govmdpi.com

Table 1: Comparison of Ligand Properties and Their Effect on Metal Complexes

Property Acetylacetonate (B107027) (acac) Hexafluoroacetylacetonate (hfac) Effect of Fluorination
Terminal Groups -CH₃ -CF₃ Replacement of hydrogen with highly electronegative fluorine.
Volatility of Complex Lower Significantly Higher google.com Decreased intermolecular forces lead to easier sublimation/evaporation. nih.gov
Thermal Stability Varies Generally High mdpi.comazonano.com Stronger C-F bonds contribute to overall molecular stability.
Primary Use in CVD Limited for some metals Widely used for noble metals and others google.comazonano.com Enables lower deposition temperatures and efficient transport in the gas phase.

Historical Context of Lead(II) Coordination Compounds in Chemical Vapor Deposition Precursor Development

The development of coordination compounds as precursors for Chemical Vapor Deposition (CVD) is rooted in the broader history of coordination chemistry, which began with the synthesis of compounds like Prussian blue in the 18th century and was theoretically solidified by Alfred Werner in the late 19th and early 20th centuries. libretexts.orgmdpi.comwiley-vch.de The application of these principles to materials deposition is a more modern development, driven by the needs of the electronics and materials industries. wikipedia.orggelest.com

MOCVD emerged as a versatile technique for producing high-quality thin films for various applications, including ferroelectric and dielectric materials. journaldephysique.orgsigmaaldrich.com The fabrication of complex multi-component oxide films, such as the ferroelectric lead zirconate titanate (PZT), created a demand for high-purity, volatile, and thermally stable molecular precursors for each metallic component, including lead. journaldephysique.orgcambridge.org

The selection of an appropriate precursor is critical to the success of the CVD process. azonano.com Initially, simple metal halides and hydrides were used, but the field evolved to use a wide range of metal-organic compounds, including metal β-diketonates. azonano.com For lead, this meant developing coordination compounds that could be reliably transported in the vapor phase to a heated substrate without premature decomposition. Lead(II) β-diketonates, and particularly fluorinated versions like Lead(II) hexafluoroacetylacetonate, were developed to meet these requirements, offering the necessary volatility and stability for depositing lead-based thin films used in applications like ferroelectric random access memory (FeRAM). researchgate.netlesker.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H2F12O4Pb B13801465 Lead(II) hexafluoroacetylacetonate

Properties

Molecular Formula

C10H2F12O4Pb

Molecular Weight

621 g/mol

IUPAC Name

bis[[(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-yl]oxy]lead

InChI

InChI=1S/2C5H2F6O2.Pb/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-;

InChI Key

VPDFYHDIFAQDGC-PAMPIZDHSA-L

Isomeric SMILES

C(=C(\O[Pb]O/C(=C\C(=O)C(F)(F)F)/C(F)(F)F)/C(F)(F)F)\C(=O)C(F)(F)F

Canonical SMILES

C(=C(C(F)(F)F)O[Pb]OC(=CC(=O)C(F)(F)F)C(F)(F)F)C(=O)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis Pathways

Direct Synthesis Routes for Lead(II) Hexafluoroacetylacetonate

The direct synthesis of this compound, Pb(hfac)₂, typically involves the reaction of a lead(II) source with hexafluoroacetylacetone (B74370) (Hhfac). A common and effective precursor is lead(II) oxide (PbO). The reaction is generally carried out in an organic solvent. For instance, reacting PbO with Hhfac is a documented method to produce the desired lead(II) complex. researchgate.net Another viable lead source that can be utilized is lead(II) carbonate (PbCO₃). researchgate.net The basic nature of these lead salts facilitates the deprotonation of the β-diketone, Hhfac, leading to the formation of the this compound complex. The resulting product is a white powder with a melting point between 153-158°C and is known to sublime at 180°C under a vacuum of 0.05 mm Hg. strem.com

Synthesis of Mixed-Ligand Complexes Incorporating Hexafluoroacetylacetonate

This compound can act as a Lewis acid, reacting with various donor ligands to form mixed-ligand complexes. These adducts often exhibit enhanced volatility or different structural characteristics compared to the parent compound.

Mixed-Ligand Complexes with Nitrogen-Donor Ligands (e.g., Phenanthroline)

The coordination chemistry of metal complexes with nitrogen-donor ligands is extensive and highly variable, depending on the metal center and the ligand's properties. mdpi.comresearchgate.net In the case of this compound, N-donor ligands like 1,10-phenanthroline (B135089) (phen) can be incorporated to form unique supramolecular architectures. researchgate.net The synthesis of these complexes involves reacting Pb(hfac)₂ with the nitrogen-containing ligand in a suitable solvent. For example, research has been conducted on the synthesis and spectroscopic studies of mixed-ligand complexes of this compound with phenanthroline, resulting in complex structures such as [Pb₂(phen)₄(hfa)₂(μ-NO₃)₂]. researchgate.net The formation of such complexes highlights the diversity of coordination modes available to the lead atom. researchgate.net

Mixed-Ligand Complexes with Ether-Containing Ligands (e.g., Diglyme)

Ether-containing ligands, particularly polyethers like diglyme (B29089) (bis(2-methoxyethyl) ether), are effective in forming stable, anhydrous complexes with metal hexafluoroacetylacetonates. researchgate.net A notable example is the synthesis of [Pb(hfac)₂(μ-η³:η¹-diglyme)]₂, which is formed from the reaction of PbO, diglyme, and Hhfac in a solvent like toluene. researchgate.net In the solid state, this complex exists as a dimer where the diglyme ligand bridges two lead centers. researchgate.net The lead atom in this structure is eight-coordinate. researchgate.net The use of ancillary co-ligands like diglyme is a common strategy to obtain anhydrous metal-hfac complexes, which are often sought after for applications like Metal-Organic Chemical Vapor Deposition (MOCVD). researchgate.net

Sonochemical Approaches in this compound Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source for synthesis. While it has been successfully used to synthesize various chemical compounds, such as C₆₀H₂ from C₆₀ in decahydronaphthalene (B1670005) by producing atomic hydrogen from the solvent, specific documentation for the sonochemical synthesis of this compound is not prominent in the reviewed literature. ornl.gov This suggests that sonochemical methods are either not commonly employed or remain an underexplored area for the synthesis of this particular lead complex.

Solid-State and Solution-Based Synthesis of Heterometallic Complexes

This compound can serve as a building block in the synthesis of heterometallic complexes, which contain more than one type of metal center. These syntheses can be performed in solution or through solid-state methods like mechanochemistry. The strategy often involves reacting a metal β-diketonate complex with a second metal salt or complex. uni-regensburg.de

For instance, copper(II) hexafluoroacetylacetonate, a compound analogous to the lead complex, has been successfully used to synthesize one-dimensional metal-organic frameworks (1D-MOFs) by reacting it with linear bipyridyl ligands in supercritical CO₂. rsc.org This solution-based approach yields highly crystalline products with reaction yields approaching 100%. rsc.org While specific examples detailing the use of Pb(hfac)₂ as a precursor for heterometallic complexes are not widespread in the literature, the general principles of coordination chemistry suggest its potential for creating complex polynuclear structures. rsc.orgnih.gov

Comparative Analysis of Synthetic Yields and Purity Profiles

The efficiency and purity of synthetic methods for this compound and its derivatives are critical for their application, especially as precursors for deposition techniques.

Direct Synthesis: Commercial suppliers offer this compound with a purity of at least 98%. strem.com This indicates that direct synthesis routes are well-established and capable of producing high-purity material.

Mixed-Ligand Complexes: The synthesis of the diglyme adduct, [Pb(hfac)₂(μ-η³:η¹-diglyme)]₂, from PbO proceeds effectively, yielding an anhydrous dimeric complex. researchgate.net Similarly, the synthesis of 1D-MOFs using Cu(hfacac)₂ in supercritical CO₂ demonstrates near-quantitative yields, suggesting that solution-based routes for complex formation can be highly efficient. rsc.org

The choice of synthetic method is therefore a trade-off between the complexity of the desired product, the required purity, and the acceptable yield.

Interactive Table: Comparison of Synthetic Approaches

Synthetic ApproachTypical PrecursorsProduct TypeReported Yield/Purity
Direct Synthesis PbO or PbCO₃, HhfacSimple Salt: Pb(hfac)₂min. 98% purity strem.com
Mixed-Ligand (Ether) PbO, Hhfac, DiglymeAdduct: [Pb(hfac)₂(diglyme)]₂Anhydrous product obtained researchgate.net
Mixed-Ligand (N-donor) Pb(hfac)₂, PhenanthrolineAdduct: e.g., with PhenanthrolineFormation of complex structures demonstrated researchgate.net
Heterometallic Synthesis Metal β-diketonate, Second Metal Salt/ComplexHeterometallic ComplexCan be multi-step with variable yields (e.g., 27%) uni-regensburg.de

Structural Elucidation and Advanced Coordination Characteristics

Single-Crystal X-ray Diffraction Studies of Lead(II) Hexafluoroacetylacetonate Derivatives

While the isolation of single crystals of unsolvated this compound can be challenging, the formation of adducts with Lewis bases has enabled detailed structural analysis. A notable example is the diglyme (B29089) adduct, [Pb(hfa)₂(μ-η³:η¹-diglyme)]₂ . This compound crystallizes as a chiral pair of dimers, where two lead(II) centers are bridged by the diglyme ligand. In this structure, the lead atom is eight-coordinate, a common coordination number for lead(II). The coordination sphere is comprised of four oxygen atoms from the two bidentate hexafluoroacetylacetonate ligands and four oxygen atoms from the bridging and chelating diglyme ligand.

Selected Crystallographic Data for [Pb(hfa)₂(μ-η³:η¹-diglyme)]₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.345(3)
b (Å)22.678(5)
c (Å)13.567(3)
β (°)98.76(2)
Z4
Pb-O (hfa) (Å)2.38(1) - 2.55(1)
Pb-O (diglyme) (Å)2.68(1) - 2.98(1)

This data is representative of a typical dimeric adduct and illustrates the coordination environment around the lead(II) ion.

The ability of the lead(II) ion to accommodate a variety of coordination numbers and geometries, largely influenced by its stereochemically active 6s² lone pair of electrons, facilitates the formation of diverse and complex architectures. The aforementioned diglyme adduct, [Pb(hfa)₂(μ-η³:η¹-diglyme)]₂ , serves as a prime example of a dimeric structure.

The propensity for forming extended structures is a hallmark of lead(II) coordination chemistry. While specific examples of polymeric architectures based solely on this compound are not extensively documented in readily available literature, the principles of coordination chemistry suggest their feasibility. The formation of one-, two-, or three-dimensional coordination polymers is often achieved through the use of bridging ligands that link the [Pb(hfa)₂] units. The nature of the bridging ligand, its length, and its flexibility are critical factors in determining the final architecture of the polymeric network. For instance, the use of long, flexible ligands can lead to the formation of one-dimensional chains, while more rigid, multi-topic linkers can give rise to two- or three-dimensional frameworks.

The 6s² lone pair of electrons on the lead(II) ion can be stereochemically active, meaning it occupies a position in the coordination sphere, influencing the arrangement of the ligands. This activity leads to two primary coordination geometries: hemidirected and holodirected. In a hemidirected geometry, the ligands are arranged on one side of the lead ion, leaving a void occupied by the lone pair. This results in a distorted coordination polyhedron. In a holodirected geometry, the ligands are more symmetrically distributed around the metal center, and the lone pair is considered stereochemically inactive, residing in a spherical s-orbital.

Spectroscopic Investigations of Coordination Environment

Spectroscopic techniques provide valuable insights into the bonding and structure of molecules, both in the solid state and in solution.

Infrared spectroscopy is a powerful tool for probing the vibrational modes of a molecule and provides information about the functional groups present and their coordination environment. In metal complexes of β-diketonates like hexafluoroacetylacetonate, the positions of the C=O and C=C stretching vibrations are particularly informative.

Typical IR Absorption Bands for Metal Hexafluoroacetylacetonate Complexes (cm⁻¹)
Vibrational Mode Frequency Range (cm⁻¹)
C=O stretch1600 - 1650
C=C stretch1500 - 1550
C-H bend~1200
CF₃ stretch1100 - 1300
Pb-O stretch400 - 500

The shift of the C=O stretching frequency to lower wavenumbers upon coordination is a clear indication of the weakening of the C=O double bond character due to the delocalization of electron density into the metal-ligand bond. The position of the Pb-O stretching vibration, typically found in the far-IR region, provides direct information about the strength of the metal-ligand bond.

Nuclear Magnetic Resonance spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For this compound complexes, both ¹H and ¹³C NMR provide valuable information.

Studies on "Pb(hfa)glyme" complexes in deuterated acetonitrile (B52724) (CD₃CN) reveal characteristic signals for both the hexafluoroacetylacetonate ligand and the coordinated glyme molecule. The ¹H NMR spectrum shows a signal for the methine proton (CH) of the hfa⁻ ligand, confirming its deprotonated, enolic form in the complex. The signals for the protons of the glyme ligand are also observed, often with shifts indicative of coordination to the lead center.

The ¹³C NMR spectrum provides more detailed structural information. The chemical shift of the methine carbon and the carbonyl carbon of the hfa⁻ ligand are particularly diagnostic. Furthermore, the carbon atoms of the CF₃ groups appear as quartets due to coupling with the three fluorine atoms.

¹H and ¹³C NMR Data for a Representative "Pb(hfa)glyme" Complex in CD₃CN
Nucleus Assignment
¹HCH (hfa⁻)
OCH₃ (glyme)
OCH₂ (glyme)
¹³CCH (hfa⁻)
CO (hfa⁻)
CF₃ (hfa⁻)
OCH₃ (glyme)
OCH₂ (glyme)

The NMR data unequivocally confirms the formation of the adduct in solution and provides insights into the electronic environment of the different nuclei within the complex. The observation of a single set of resonances for the hfa⁻ ligand suggests that, on the NMR timescale, the two hexafluoroacetylacetonate ligands are equivalent in the solution state.

Advanced Vibrational Spectroscopy (e.g., Far-Infrared)

Vibrational spectroscopy is a critical tool for understanding the bonding within coordination compounds. While mid-infrared spectroscopy elucidates the vibrations of the organic ligand, far-infrared (FIR) spectroscopy, typically covering the range from 400 cm⁻¹ down to 10 cm⁻¹, provides crucial insights into lower-energy vibrations. youtube.com These include the fundamental stretching and bending modes of the metal-ligand bonds and the lattice vibrations of the crystal as a whole. youtube.comrsc.org

For this compound, the FIR spectrum is expected to feature bands corresponding to the Pb-O (lead-oxygen) stretching and deformation modes. The analysis of these low-frequency vibrations is essential for directly probing the coordination environment of the lead(II) ion. The lack of extensive published FIR data for this specific compound necessitates a theoretical consideration of the expected vibrational modes based on the principles of coordination chemistry. The advent of technologies like time-resolved far-infrared spectroscopy offers potential for more detailed future studies. youtube.com

Table 1: Expected Vibrational Modes for this compound in the Far-Infrared Region

Vibrational Mode Type Description Expected Spectral Region
Pb-O Stretching Vibration involving the change in distance between the lead ion and the coordinating oxygen atoms of the hexafluoroacetylacetonate ligands. Low frequency, characteristic of heavy metal-ligand bonds.
Chelate Ring Deformation Bending and rocking motions of the entire Pb(O-C-C-C-O) chelate ring structure. Dependent on the rigidity and geometry of the chelate ring.

Intermolecular Interactions and Supramolecular Assembly in Crystalline Forms

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a complex interplay of intermolecular interactions. exlibrisgroup.com In the case of this compound and its derivatives, these non-covalent forces, though weak individually, collectively determine the supramolecular architecture and the resulting physical properties of the material. rsc.org Understanding these interactions is fundamental to crystal engineering, which seeks to design solids with specific, desired characteristics. rsc.orgmdpi.com

Hydrogen Bonding and Fluorine-Mediated Interactions

While classical strong hydrogen bonds are absent, the structure of crystalline this compound is influenced by a network of weaker C–H···O and C–H···F hydrogen bonds. nih.gov The single methine proton on each hexafluoroacetylacetonate ligand can act as a hydrogen bond donor, interacting with the electronegative oxygen atoms of the carbonyl groups or the fluorine atoms of the trifluoromethyl (–CF₃) groups on neighboring molecules.

Aromatic π-Stacking Interactions in Phenanthroline Adducts

When this compound forms adducts with planar aromatic ligands like 1,10-phenanthroline (B135089), π-stacking interactions become a dominant feature of the crystal packing. mdpi.com 1,10-phenanthroline is a heterocyclic aromatic compound that readily forms stable complexes with metal ions. wikipedia.orgnih.gov In the solid state, the flat surfaces of these coordinated phenanthroline ligands can stack on top of each other, similar to a stack of coins.

Role of Ligand Substitution on Packing Features

The substitution of ligands in a coordination complex can dramatically alter the intermolecular interactions and, consequently, the crystal packing. This principle is well-illustrated by comparing different adducts of lead(II) with 1,10-phenanthroline. For instance, studies on various lead-phenanthroline complexes have shown that changing the ancillary ligands (the ligands other than phenanthroline) can switch the entire supramolecular structure from a discrete monomeric form to an extended one-dimensional polymer. researchgate.net

The synthesis of complexes such as [Pb(phen)₂(3,5-DNB)₂] and [Pb(phen)₂(3,5-DNB)(NO₃)]₂·H₂O resulted in monomeric species. researchgate.net However, a change in the ligand system to [Pb(phen)(HCOO)(NO₃)(H₂O)]n led to the formation of a one-dimensional polymeric chain. researchgate.net This demonstrates that the nature of the coordinating anions and the inclusion of solvent molecules (like water) can introduce new bridging pathways and hydrogen bonding networks, fundamentally changing the packing features from isolated molecular units to extended supramolecular chains. researchgate.net This highlights the critical role that ligand choice plays in crystal engineering.

Table 2: Compound Names Mentioned in the Article

Compound Name Chemical Formula / Abbreviation
This compound Pb(C₅HF₆O₂)₂
1,10-phenanthroline C₁₂H₈N₂ (phen)
[Pb(phen)₂(3,5-DNB)₂] 3,5-DNB = 3,5-dinitrobenzoate
[Pb(phen)₂(3,5-DNB)(NO₃)]₂·H₂O 3,5-DNB = 3,5-dinitrobenzoate

Reactivity, Decomposition Pathways, and Mechanistic Studies

Thermal Decomposition Profiles and Volatility Characteristics

The thermal properties of metal β-diketonates, including hexafluoroacetylacetonate complexes, are critical for their application in CVD. The fluorination of the ligand backbone, as seen in Lead(II) hexafluoroacetylacetonate, generally leads to substantially improved volatility compared to non-fluorinated analogues. scholaris.ca This enhanced volatility allows for vapor-phase delivery at lower temperatures. scholaris.ca

The thermal decomposition of similar metal hexafluoroacetylacetonate complexes, such as copper(II) hexafluoroacetylacetonate, has been studied to understand the deposition of thin films. dtic.mil The temperature at which decomposition occurs is a critical parameter that influences the chemical composition of the deposited material. dtic.mil For instance, in the case of copper bis(hexafluoroacetylacetonate), lower decomposition temperatures favor the breaking of metal-oxygen bonds, leading to the deposition of pure metal films with minimal fragmentation of the ligands. dtic.mil The thermal stability and volatility of these precursors are often evaluated using techniques like thermogravimetric analysis (TGA). scholaris.ca It is important to note that thermal desorption methods used to characterize volatility can sometimes lead to decomposition of the analyte, which can complicate the interpretation of results. nih.gov

Electron Attachment and Dissociative Processes in the Gas Phase

The interaction of low-energy electrons with gas-phase molecules can lead to dissociative electron attachment (DEA), a process that can induce significant molecular fragmentation. nih.govbeilstein-journals.orgaps.orgquantemol.com This process is a two-step resonant phenomenon where a low-energy electron is captured to form a temporary negative ion (TNI), which then dissociates into a negative ion and one or more neutral fragments. aps.org The efficiency of DEA is highest at very low incident electron energies, particularly for exothermic processes that can occur near 0 eV. nih.gov

Studies on various molecules, including those with fluorine and metal centers, have provided insights into the mechanisms of DEA. nih.govbeilstein-journals.org For instance, in some perfluorinated compounds, the formation of a stable HF molecule can promote reaction channels that involve the rupture of multiple bonds. nih.gov The energy of the electron beam and the specific resonant states of the molecule determine the fragmentation pathways. aps.orgnih.gov In the context of metal-containing precursors for focused electron beam induced deposition (FEBID), understanding the electron-induced dissociation processes is crucial as it dictates the composition of the final deposit. beilstein-journals.org For example, in the gas-phase study of [Au(CH3)2Cl]2, dissociative ionization resulted in significant carbon loss, while DEA did not lead to the removal of chlorine. beilstein-journals.org

Surface Reaction Mechanisms in Thin Film Deposition

The deposition of thin films from precursors like this compound involves complex surface reaction mechanisms, including adsorption, desorption, and chemical reactions on the substrate.

Adsorption and Desorption Kinetics on Substrate Surfaces

The initial step in thin film deposition is the adsorption of the precursor molecule onto the substrate surface. The adsorption capacity and kinetics are influenced by various factors, including the nature of the adsorbent and adsorbate, pH, temperature, and initial concentration of the adsorbate. jmest.orgscielo.org.mxnih.govresearchgate.net For instance, studies on the biosorption of Lead(II) ions have shown that the percentage of adsorption can be highly dependent on the pH of the solution. jmest.orgscielo.org.mxnih.gov At low pH values, protonation of the surface functional groups can hinder the approach of positively charged metal ions, leading to lower adsorption. jmest.org The adsorption process can also be influenced by temperature, with an increase in temperature sometimes leading to increased adsorption due to enhanced kinetic energy of the ions and increased active surface sites. jmest.org

The adsorption process is often modeled using isotherms such as the Langmuir and Freundlich models to understand the equilibrium characteristics of the adsorbent-adsorbate system. nih.govresearchgate.net

Ligand Exchange and Elimination Reactions

Ligand exchange reactions are fundamental to many chemical processes, including the deposition of thin films from metal complexes. youtube.comlibretexts.orgsigmaaldrich.com In the context of CVD, these reactions can occur on the substrate surface, leading to the formation of the desired film material. rsc.org For example, in atomic layer etching (ALE), a process related to deposition, ligand exchange involves a metal-organic etchant molecule removing a modified surface layer by transferring its ligands to the surface. rsc.org

The mechanism of copper CVD from Cu(II)bis-hexafluoroacetylacetonate has been shown to involve the formation of a Cu(I)-hfac surface intermediate. ibm.com Subsequent reactions are necessary to remove the remaining ligand and deposit a clean copper film. ibm.com The presence of co-reactants can facilitate these elimination reactions.

Role of Co-reactants and Plasma Environments in Reaction Pathways

Co-reactants and plasma environments play a significant role in modifying the reaction pathways during thin film deposition. impedans.comsvc.orglbl.govyoutube.comyoutube.com Plasma-assisted deposition techniques utilize plasma to enhance the deposition process, often allowing for lower deposition temperatures and improved film properties. impedans.comsvc.org The plasma, an ionized gas, contains energetic ions and radicals that interact with the substrate and precursor, promoting deposition and enhancing film adhesion and uniformity. impedans.com

In plasma-assisted chemical vapor deposition (PACVD), the plasma breaks down the precursor gas into reactive species that form a dense coating on the substrate. youtube.com Similarly, plasma-assisted atomic layer deposition (ALD) uses plasma to facilitate self-limiting surface reactions, enabling the growth of highly conformal and uniform thin films. impedans.comlbl.gov The use of co-reactants in CVD processes can also alter the reaction mechanisms. For example, in the MOCVD of copper from Cu(hfac)₂·xH₂O, the presence of ethyl alcohol as a co-reactant was found to be crucial for the reduction of copper oxide to metallic copper. researchgate.net

Heterometallic Complex Formation and Stability

The formation of heterometallic complexes, which contain two or more different metal centers, is an area of growing interest due to their potential applications in various fields, including catalysis and materials science. nih.govnih.govrsc.orgrsc.orgfrontiersin.org The "complex as ligand" strategy is one synthetic approach where a stable metal complex acts as a ligand to coordinate with another metal ion. nih.gov

The stability of these heterometallic complexes is a critical factor. For instance, sandwich d/f heterometallic complexes have been synthesized, but they are often highly sensitive to moisture and can hydrolyze to form dinuclear species. nih.gov The stability constant (logβ) is a measure of the stability of a complex formed between a metal and a ligand. mdpi.com In the context of anticancer agents, heterometallic complexes are being explored to overcome the limitations of single-metal drugs. nih.govrsc.org The stability of these complexes in biological media is crucial for their therapeutic efficacy. nih.gov

The design of heterometallic precursors for materials synthesis allows for the creation of mixed-metal oxide materials with controlled stoichiometry. rsc.org For example, mixed-valent, heteroleptic transition metal diketonates have been used as single-source precursors for the low-temperature synthesis of oxide materials. rsc.org

Applications As Precursors in Advanced Materials Fabrication

Chemical Vapor Deposition (CVD) Precursor Applications

Chemical Vapor Deposition (CVD) Precursor Applications

In Chemical Vapor Deposition (CVD), a volatile precursor is introduced into a reaction chamber where it decomposes on a heated substrate to form a solid thin film. azonano.comgoogle.com Metal β-diketonate complexes, the family to which Lead(II) hexafluoroacetylacetonate belongs, are widely used as precursors in a variant of CVD known as Metal-Organic Chemical Vapor Deposition (MOCVD). azonano.com This is due to their balance of stability and reactivity.

MOCVD utilizes metal-organic compounds to create thin films of metals and their compounds. azonano.com this compound is employed in MOCVD processes to deposit various lead-containing films. The fluorination of the acetylacetonate (B107027) ligand, as in the hexafluoroacetylacetonate ligand, enhances the volatility of the metal complex compared to its non-fluorinated counterparts. google.com This increased volatility is a significant advantage in MOCVD, facilitating efficient transport of the precursor to the substrate.

The general process involves heating the this compound precursor to generate a vapor, which is then transported into the deposition chamber. On the hot substrate surface, the precursor molecules undergo thermal decomposition, resulting in the deposition of a lead-containing film. The other components of the precursor molecule are released as volatile byproducts that are pumped out of the chamber.

A significant application of lead-containing precursors in MOCVD is the deposition of lead oxide (PbOₓ) films. These films are integral components in various electronic devices. For the deposition of oxide films, an oxygen source, such as ozone (O₃) or simply oxygen gas (O₂), is introduced into the chamber along with the metal precursor. researchgate.netsigmaaldrich.com

When this compound is used, it reacts with the oxygen source on the substrate surface. This reaction facilitates the formation of lead oxide films. The deposition temperature is a critical parameter and must be high enough to ensure the decomposition of the precursor but low enough to prevent unwanted gas-phase reactions. For similar lead β-diketonate precursors like lead bis(2,2,6,6-tetramethyl-3,5-heptanedionate), deposition temperatures for lead oxide have been reported in the range of 150–300°C when using ozone as the oxygen source. researchgate.net

The true power of MOCVD lies in its ability to create complex, multicomponent thin films with precise control over stoichiometry. This compound can be used in conjunction with other metal-organic precursors to deposit materials such as ferroelectrics and superconductors. azonano.com

For instance, in the fabrication of ferroelectric films like lead zirconate titanate (PZT, Pb(Zr,Ti)O₃), precursors for each metal component (lead, zirconium, and titanium) are simultaneously or sequentially introduced into the MOCVD reactor. sigmaaldrich.comlesker.com A lead precursor, such as this compound, would be co-injected with zirconium and titanium precursors (e.g., their respective β-diketonates). This process allows for the growth of a crystalline PZT film with the desired ferroelectric properties. Similarly, β-diketonate complexes are considered valuable precursors for the deposition of high-temperature superconductors. azonano.com

The table below summarizes the MOCVD applications and typical conditions for lead β-diketonate precursors.

ApplicationFilm TypeCo-ReactantTypical Substrate Temperature
Lead-Containing FilmsMetallic Pb, Pb-alloysH₂ (reducing agent)Variable
Lead Oxide FilmsPbO, PbO₂O₂, O₃150-300 °C
Ferroelectric FilmsPb(Zr,Ti)O₃ (PZT)O₂, O₃~525 °C
Superconducting FilmsYBa₂Cu₃O₇ (YBCO)O₂Variable

Atomic Layer Deposition (ALD) Precursor Utilization

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that offers atomic-level control over film thickness and conformality. aip.org The process is based on sequential, self-limiting surface reactions. google.comsciopen.com this compound is a suitable precursor for ALD due to its volatility and reactivity with a co-reactant. strem.com

The ALD process consists of cycles, with each cycle comprising at least two distinct steps. In the first step, a pulse of the precursor, such as this compound, is introduced into the reactor. The precursor molecules react with the available reactive sites on the substrate surface until the surface is saturated. Due to the nature of the precursor and the surface, this reaction is self-limiting; once all reactive sites are occupied, no further precursor molecules can react. aip.org Any excess precursor is then purged from the chamber.

In the second step, a pulse of a co-reactant (e.g., water, ozone, or a plasma) is introduced. This co-reactant reacts with the precursor layer on the surface, forming a layer of the desired material and regenerating reactive sites for the next cycle. This is followed by another purge step to remove excess co-reactant and byproducts. This entire sequence constitutes one ALD cycle, which deposits a single, atomically thin layer of material. By repeating these cycles, a film of the desired thickness can be grown with exceptional precision. sciopen.com Studies on similar metal hexafluoroacetylacetonate precursors, like Ca(hfac)₂, have demonstrated successful ALD growth when paired with a strong oxidant like ozone. rsc.org

Plasma-Assisted ALD (PA-ALD) is an advancement over traditional thermal ALD. In PA-ALD, the co-reactant step involves exposing the surface to a plasma. aip.orgsciplasma.com This plasma contains highly reactive species (radicals, ions) that can facilitate reactions at lower temperatures than what is required for thermal ALD. ucl.ac.uk This is particularly beneficial for temperature-sensitive substrates.

The use of plasma can also enhance film quality by more effectively removing the ligands from the precursor. ucl.ac.uk For a precursor like this compound, an oxygen or hydrogen plasma can be used. An oxygen plasma would be used to deposit lead oxide films, while a hydrogen plasma could potentially be used to deposit metallic lead films by reducing the lead ions.

Furthermore, the ligand of the precursor, hexafluoroacetylacetone (B74370) (Hhfac), has been investigated for its role in plasma processes for surface cleaning or etching. rsc.org In some instances, alternating exposures to Hhfac and a hydrogen plasma can be used to achieve controlled etching of a material, a process known as atomic layer etching (ALE). rsc.org This demonstrates the dual role these complex molecules can play in advanced fabrication processes.

The table below outlines the characteristics of ALD processes using precursors like this compound.

FeatureDescription
Growth Mechanism Sequential, self-limiting surface reactions. aip.org
Control Angstrom-level thickness control and high conformality. sciopen.com
Co-reactants H₂O, O₃, plasma (O₂, H₂). aip.orgrsc.org
Plasma-Assisted Benefits Lower deposition temperature, enhanced film properties, wider range of materials. sciplasma.comucl.ac.uk
Surface Interaction The hexafluoroacetylacetonate ligand can be used for both deposition and controlled etching. rsc.org

Challenges and Strategies for High-Purity Film Deposition

The deposition of high-purity thin films using this compound presents several challenges that can affect the final material's quality and performance. Key issues include impurity incorporation, film defects, and process control.

Major Challenges:

Impurity Incorporation: A significant challenge is the potential for contamination of the deposited film. During thermal decomposition, incomplete fragmentation of the hexafluoroacetylacetonate ligand can lead to the incorporation of carbon and fluorine into the lead-based film. dtic.mil Studies on similar metal hexafluoroacetylacetonate precursors, such as Copper(II) hexafluoroacetylacetonate, have shown that higher deposition temperatures can increase carbon content in the final film as the ligand itself begins to break down. dtic.mil

Film Defects: The formation of physical defects like voids and pinholes is a common problem in thin film deposition. xk-sputteringtarget.com These defects can arise from suboptimal deposition temperatures that limit the mobility of atoms on the substrate surface, leading to a porous film structure. xk-sputteringtarget.com Contamination from residual gases in the deposition chamber can also introduce unwanted particles that disrupt the film's integrity. xk-sputteringtarget.com

Process Instability: For solid precursors like this compound, maintaining a constant and reproducible vapor pressure for delivery into the reactor can be difficult compared to liquid precursors. researchgate.netmdpi.com Fluctuations in precursor delivery rate can lead to non-uniform film thickness and composition across the substrate. researchgate.net

Strategies for Mitigation:

Optimization of Deposition Temperature: A critical strategy is to identify a precise temperature window for the deposition process. The temperature must be high enough to induce the decomposition of the precursor on the substrate but low enough to prevent the decomposition of the ligand in the gas phase or its fragmentation into impurities on the surface. dtic.mil For instance, in the decomposition of copper bis(hexafluoroacetylacetonate), it was found that keeping the substrate temperature below the ligand's own decomposition temperature was crucial for obtaining pure copper films. dtic.mil

Use of Co-reactants: Introducing a reactive gas, such as oxygen or water vapor, can facilitate the clean removal of organic ligands. In the deposition of metal oxides, the oxidant reacts with the ligands to form volatile by-products like CO2 and H2O, preventing carbon contamination.

Advanced Delivery Techniques: To overcome the challenges of solid precursor delivery, methods like pulsed spray evaporation (PSE-CVD) or direct liquid injection (DLI-CVD) can be employed. nih.gov These techniques involve dissolving the solid precursor in a suitable solvent and delivering it to the reactor as a vaporized aerosol, which allows for more stable and reliable precursor transport. nih.gov

High-Purity Precursors and Environment: Utilizing high-purity this compound (e.g., 98% purity or higher) and maintaining an ultra-high vacuum environment in the deposition chamber are fundamental steps to minimize contamination from the source material and residual gases. xk-sputteringtarget.comstrem.com

Precursor Design Principles for Volatility and Thermal Stability in Deposition Technologies

The success of vapor deposition techniques like MOCVD and Atomic Layer Deposition (ALD) is highly dependent on the properties of the molecular precursor. researchgate.net The design of precursors such as this compound is guided by the need to balance volatility for efficient gas-phase transport with thermal stability for controlled deposition. researchgate.netresearchgate.net

Volatility:

A key requirement for a CVD or ALD precursor is sufficient volatility to allow for its transport from a source container to the deposition reactor. researchgate.net The design of the hexafluoroacetylacetonate (hfac) ligand in this compound is a prime example of molecular engineering to enhance volatility.

Effect of Fluorination: The substitution of hydrogen atoms on the acetylacetonate ligand with fluorine atoms significantly increases the precursor's volatility. nih.govresearchgate.net The highly electronegative fluorine atoms reduce the intermolecular forces (van der Waals forces) between the precursor molecules, lowering the energy required for them to enter the gas phase. This allows the precursor to be vaporized and transported at lower temperatures, which can be advantageous for preventing premature decomposition. nih.gov

Ligand Structure: Metal β-diketonates, the class of compounds to which this compound belongs, are generally known for their stability and volatility. prochemonline.com The bidentate coordination of the two oxygen atoms of the ligand to the central lead atom forms a stable chelate ring, encapsulating the metal ion and creating a relatively nonpolar molecular surface that contributes to its volatility. prochemonline.com

Thermal Stability:

An ideal precursor must be thermally stable enough to withstand vaporization and transport to the substrate without decomposing prematurely in the gas phase. researchgate.netresearchgate.net However, it must also decompose cleanly and efficiently on the heated substrate surface at a temperature lower than its gas-phase decomposition temperature.

Decomposition Pathway: The thermal stability of a metal-organic precursor influences the composition and stoichiometry of the deposited film. researchgate.net Precursors are designed to decompose via pathways that cleanly break the metal-ligand bonds while the ligands themselves form stable, volatile byproducts that can be easily removed from the reactor. researchgate.net In the case of this compound, the goal is for the Pb-O bonds to cleave, depositing lead (or lead oxide if an oxidant is present) and releasing the intact hfac ligand or its benignly decomposed products.

The "Ideal" Window: The difference between the sublimation temperature and the decomposition temperature defines the processing window for a precursor. This compound has a sublimation point of around 180°C (at 0.05 mm Hg) and a decomposition temperature above 210°C, providing a viable window for its use in vapor deposition processes. strem.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Formula C₁₀H₂F₁₂O₄Pb strem.comnih.gov
Molecular Weight 621.29 g/mol strem.comnih.gov
Appearance White powder strem.com
Melting Point 153-158 °C strem.com
Boiling Point Decomposes strem.com
Sublimation Point 180 °C / 0.05 mm Hg strem.com

Computational and Theoretical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies of Molecular and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of metal complexes. rsc.orgpreprints.org For Lead(II) hexafluoroacetylacetonate, DFT studies, often in conjunction with experimental data, have been instrumental in elucidating its structural and electronic characteristics. acs.org A systematic comparison between computed and experimentally measured data has enabled the development of cost-effective yet efficient computational protocols for studying large polynuclear complexes. acs.org

A study focusing on a series of metal β-diketonates, including a Lead(II) complex, combined structural analyses, vibrational spectroscopy, and quantum chemical calculations to bridge the gap between crystal structure, electronic structure, molecular topology, and far-infrared (FIR) spectroscopic characteristics. acs.org Such integrated approaches are vital for a comprehensive understanding of these molecules. The accuracy of DFT-optimized geometries for transition metal compounds has been validated against experimental data, with functionals that account for dispersion, such as ωB97XD, showing excellent performance in reproducing molecular structures. rsc.org

The coordination environment around the Pb(II) ion in β-diketonate complexes is a key determinant of their stability and reactivity. The stereochemically active 6s² lone pair of electrons on the Pb(II) ion can lead to different coordination geometries, namely hemidirected and holodirected structures. researchgate.netnih.gov In hemidirected geometries, the ligands occupy only a part of the coordination sphere, leaving a void where the lone pair is presumed to reside. researchgate.net In holodirected geometries, the ligands are distributed more symmetrically around the metal center. researchgate.net

For gas-phase Pb(II) complexes, ab initio molecular orbital optimizations have shown that a hemidirected geometry is favored at low ligand coordination numbers, particularly with hard ligands and when attractive interactions exist between the ligands. researchgate.net Conversely, a holodirected geometry is favored with high coordination numbers and bulky or strongly repulsive ligands. researchgate.net The energy required to convert a hemidirected structure to a constrained holodirected one is estimated to be in the range of 8–12 kcal/mol, in the absence of strong interligand interactions. researchgate.net

In the solid state, the structure of related lead(II) β-diketonate complexes can be influenced by intermolecular interactions. For instance, the diglyme-bridged lead hexafluoroacetylacetonate complex, [Pb(hfac)₂(μ-η³:η¹-diglyme)]₂, exists as chiral pairs in the solid state, with the lead atom being eight-coordinate but still considered to have a hemidirected coordination environment due to vacant space in the coordination sphere. researchgate.net

While specific energetic data for isomeric forms of monomeric Pb(hfac)₂ are not extensively detailed in the available literature, the principles derived from related complexes suggest that different conformers arising from ligand orientation and the disposition of the lone pair would have distinct energetic profiles, influencing their relative populations at different temperatures.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the nature of chemical bonds and other intramolecular interactions based on the topology of the electron density. nih.govchemrxiv.org In a comprehensive study of metal β-diketonates, including a Pb(II) complex, the focus was placed on the effect of intramolecular interactions on structural, electronic, and spectroscopic features. acs.org

QTAIM analysis can confirm the existence of various types of bonding interactions, including conventional covalent bonds and weaker non-covalent interactions. nih.gov For heavy elements like lead, tetrel bonding, a non-covalent interaction involving the Group 14 element, can play a significant role in the supramolecular architecture of its complexes. nih.gov The analysis of the electron density topology can reveal bond critical points (BCPs) and bond paths, which characterize these interactions. nih.gov

Molecular Dynamics Simulations and Reaction Pathway Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time evolution of molecular systems, providing insights into dynamic processes such as conformational changes, diffusion, and chemical reactions. preprints.orgfrontiersin.org While specific MD studies focusing solely on the reaction pathways of this compound are not widely reported, the general methodology is highly applicable to understanding its decomposition mechanisms, which is critical for its use as a precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). bohrium.comresearchgate.netresearchgate.net

The thermal decomposition of metal-organic precursors is a complex process that can involve multiple reaction steps. MD simulations can help to elucidate these pathways by modeling the system at the atomic level. arxiv.org For instance, in the context of hydrocarbon pyrolysis, reactive MD simulations have been used to identify numerous reaction pathways that were not considered in traditional kinetic models. frontiersin.org A similar approach could be applied to Pb(hfac)₂ to understand its gas-phase and surface-mediated decomposition, identifying key intermediates and transition states.

Furthermore, MD simulations are used to investigate the adsorption behavior of precursor molecules on substrate surfaces, a crucial step in thin film deposition. researchgate.net These simulations can provide details on how the precursor interacts with the surface, how it diffuses, and the initial steps of its decomposition, all of which are vital for controlling film growth and quality.

Quantum Chemical Calculations of Coordination Environments and Bonding

Quantum chemical calculations have been instrumental in understanding the coordination environment and the nature of bonding in Lead(II) complexes. The electronic configuration of Pb(II) is [Xe] 4f¹⁴ 5d¹⁰ 6s², and the nature of its "lone pair" has been a subject of significant theoretical interest.

Studies on a variety of Lead(II) complexes using methods like Natural Bond Orbital (NBO) analysis and Electron Localization Function (ELF) topological analysis have shown that the coordination and structure are primarily governed by the 6s and 6p subshells of lead. acs.org The 5d orbitals are generally too low in energy and too contracted to interact significantly with the ligand valence orbitals, and the 6d orbitals are too high in energy. acs.org Therefore, the complexation of Pb(II) can be understood through the interaction of its 6s² electrons with the accepting 6p orbitals and the orbitals of the ligands. acs.org

The nature of the ligands plays a crucial role in determining the electronic structure. Less donating, neutral ligands tend to result in a different ELF attractor pattern compared to stronger σ-donating ligands. acs.org In the case of Pb(hfac)₂, the hexafluoroacetylacetonate ligand is an anionic bidentate ligand that forms a chelate ring with the lead ion. The bonding is characterized by a significant ionic component, but with a degree of covalent character arising from the orbital interactions.

Gas-phase electron diffraction (GED) studies on related metal hexafluoroacetylacetonate complexes, such as Cu(hfac)₂, have provided precise structural parameters in the gas phase, which can serve as a benchmark for theoretical calculations. researchgate.netnih.gov Such studies, combined with quantum chemical calculations, offer a detailed picture of the intrinsic molecular structure, free from crystal packing effects.

Predictive Modeling for Precursor Performance in Deposition Processes

The performance of a precursor in CVD or ALD processes is determined by a combination of its physical and chemical properties, including volatility, thermal stability, and reactivity. mks.comstinstruments.comresearchgate.netyoutube.com Predictive modeling, including the use of machine learning, is becoming an increasingly important tool for the rational design and screening of new precursors. schrodinger.comresearchgate.net

For a precursor like this compound, key performance indicators for deposition processes would include:

Volatility: The ability to be transported into the reactor in the gas phase at a reasonable temperature and pressure without premature decomposition.

Thermal Stability: The precursor should be stable enough to be transported but should decompose cleanly on the substrate surface at the desired deposition temperature.

Reactivity: The precursor should react efficiently with the substrate or co-reactants to yield the desired film material with minimal incorporation of impurities.

Computational methods can be used to predict these properties. For example, DFT calculations can be used to estimate bond dissociation energies, which are an indicator of thermal stability. researchgate.net The reaction pathways for decomposition can also be modeled to predict the likely byproducts and the potential for impurity incorporation. researchgate.net

Monte Carlo simulations, based on simple steric hindrance models, have been used to predict the physical surface reactions of precursors in ALD, providing results consistent with experimental data and more complex DFT calculations. bohrium.comacs.org Machine learning models are also being developed to predict precursor volatility based on molecular descriptors, which can accelerate the screening of new candidate molecules. schrodinger.com

While specific predictive models for the performance of this compound are not yet widely published, the existing computational frameworks provide a clear path for future research. By combining quantum chemical calculations to understand reactivity and stability with machine learning models for properties like volatility, it will be possible to build comprehensive predictive models to optimize the use of Pb(hfac)₂ in deposition processes and to design new, improved lead precursors.

Advanced Research Directions and Future Outlook

Development of Novel Lead(II) Hexafluoroacetylacetonate Derivatives with Tunable Properties

The performance of this compound as a precursor is intrinsically linked to its chemical structure. Researchers are actively exploring modifications to its molecular architecture to enhance its properties for deposition processes like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD).

One major thrust is the development of "second-generation" β-diketonate precursors. researchgate.net These novel compounds are designed to overcome some of the limitations of the original molecule. A key strategy involves the addition of neutral ligands, such as polyethers, to the lead center. researchgate.net This approach aims to prevent the formation of oligomers (larger molecular clusters) and coordination with water molecules, which can negatively impact the precursor's volatility and thermal stability. researchgate.net The resulting monomeric, water-free adducts often exhibit lower melting points and improved transport characteristics for vapor deposition. researchgate.net

Another avenue of research focuses on modifying the β-diketonate ligand itself. The degree of fluorination of the ligand is a critical parameter that can be adjusted to tune the precursor's properties. nih.gov For instance, partially fluorinated β-diketonate complexes show different thermal and structural properties compared to their non-fluorinated or perfluorinated counterparts. nih.gov The synthesis of these new metalorganic β-diketonate compounds is a crucial step toward improving thermal behavior and vapor phase stability, which are essential for high-quality film deposition in MOCVD. researchgate.net The goal is to create "designer precursors" with precisely tailored volatility, stability, and reactivity for specific applications. researchgate.net

Strategy for Derivative DevelopmentTargeted ImprovementRationale
Addition of Neutral Ligands (e.g., polyethers) Improved volatility and thermal stabilityPrevents oligomerization and water-coordination, leading to stable, monomeric precursors. researchgate.net
Modification of Ligand Fluorination Tunable physicochemical propertiesThe number and position of fluorine atoms on the ligand influence the complex's volatility and reactivity. nih.gov
Synthesis of Versatile Ligand Precursors Tunable electronic and steric propertiesThe design of new ligand frameworks allows for fine-tuning the precursor's interaction and decomposition on the substrate surface. rsc.org

Exploration of New Deposition Techniques and Film Architectures

While MOCVD and ALD are established techniques, the quest for more efficient, cost-effective, and versatile manufacturing processes has led to the exploration of alternative and hybrid deposition methods for lead-containing films.

Solution-based methods are gaining traction due to their potential for scalability and lower capital cost. Techniques such as chemical bath deposition (CBD) , spin coating , and dip coating are being investigated. scientific.netresearchgate.netnih.gov For example, lead sulphide (PbS) thin films have been successfully deposited using CBD from lead nitrate (B79036) precursors and by spin coating from lead xanthate complexes. scientific.netresearchgate.net Lead acetate (B1210297) has emerged as a promising precursor for scalable methods like dip coating, as its high solubility is advantageous for these processes. nih.govacs.org

Aerosol-Assisted Chemical Vapor Deposition (AACVD) is another technique being used to deposit lead chalcogenide thin films from single-source precursors. researchgate.net This method offers a different approach to precursor delivery that can be beneficial for compounds with specific volatility characteristics.

Beyond the deposition method itself, there is significant research into controlling the film architecture . This includes the creation of multilayer coatings, nanostructured films, and controlling the crystal orientation of the deposited material. aimspress.com For instance, the use of a lead titanate (PbTiO₃) seed layer is a common strategy to promote a specific {100} crystalline orientation in lead zirconate titanate (PZT) films, which enhances their electromechanical properties. The morphology and quality of the final perovskite film are heavily influenced by the choice of lead precursor and the deposition architecture, such as planar versus mesoporous scaffolds. researchgate.net

Deposition TechniqueDescriptionKey Research Findings
Chemical Bath Deposition (CBD) A solution-based method where the substrate is immersed in a solution containing the precursors at controlled temperature and pH. scientific.netProduces well-adhered, crystalline PbS films; offers a simple and easily controlled process. scientific.netresearchgate.net
Spin Coating A process where a solution of the precursor is dropped onto a spinning substrate, resulting in a thin, uniform film.Successfully used to deposit PbS thin films from lead xanthate complexes, with tunable optical band gaps. researchgate.net
Aerosol-Assisted CVD (AACVD) Precursor is dissolved in a solvent, aerosolized, and transported to the heated substrate where decomposition and film growth occur. researchgate.netEffective for depositing cubic PbSe thin films with preferred crystal orientation. researchgate.net
Dip Coating The substrate is withdrawn from a precursor solution at a controlled speed, leaving a thin film.Suitable for scalable production using soluble precursors like lead acetate for perovskite films. nih.govacs.org

Integration with In Situ Monitoring and Advanced Characterization during Deposition

To achieve precise control over film properties, it is crucial to understand the deposition process in real-time. The integration of in situ monitoring techniques into deposition reactors is a major area of advancement. tofwerk.com These techniques provide immediate feedback on the growth process, allowing for rapid optimization and detection of any deviations from ideal conditions. tofwerk.com

Spectroscopic Ellipsometry (SE) is a powerful non-invasive optical technique used to monitor film thickness, roughness, and optical properties in real-time during ALD and other deposition processes. researchgate.net It allows for sub-nanometer thickness control and provides deep insights into the growth regime. researchgate.netQuadrupole Mass Spectrometry (MS) is another vital in situ tool, used to analyze the gaseous species in the reactor. It can identify reaction byproducts and unreacted precursors, offering a window into the surface chemistry of the deposition process. tofwerk.com For crystalline films, in situ X-ray diffraction (XRD) is employed to study the evolution of the crystal structure and phase transformations as the film grows or during annealing. rsc.org This has been particularly insightful in understanding the conversion of precursor inks into perovskite films. rsc.org

These in situ methods are complemented by a suite of advanced ex situ characterization techniques to analyze the final film. These include:

Scanning Electron Microscopy (SEM) for imaging surface morphology and microstructure. researchgate.net

X-ray Diffraction (XRD) for determining crystal structure and orientation. researchgate.net

Atomic Force Microscopy (AFM) for high-resolution surface topography mapping. researchgate.net

Energy Dispersive X-ray Analysis (EDAX) to confirm the elemental composition and stoichiometry of the films. researchgate.net

Characterization TechniqueTypeInformation Obtained
Spectroscopic Ellipsometry (SE) In SituFilm thickness, surface roughness, optical properties, growth rate. researchgate.net
Mass Spectrometry (MS) In SituGaseous reaction products, precursor decomposition, process reproducibility. tofwerk.com
X-ray Diffraction (XRD) In Situ / Ex SituCrystallization kinetics, phase formation, crystal structure, orientation. researchgate.netrsc.org
Optical Reflectometry In SituEvolution of film phases as a function of time and temperature. rsc.org
Scanning Electron Microscopy (SEM) Ex SituSurface morphology, grain size, film uniformity. researchgate.net
Atomic Force Microscopy (AFM) Ex SituSurface topography, roughness at the nanoscale. researchgate.net

Computational Design of Next-Generation Lead Precursors

The traditional trial-and-error approach to developing new precursors is time-consuming and expensive. Consequently, computational chemistry has become an indispensable tool for the rational design and screening of next-generation lead precursors. researchgate.netDensity Functional Theory (DFT) is a particularly powerful method used to predict the fundamental properties of potential precursor molecules before they are ever synthesized in a lab. researchgate.netnih.gov

DFT calculations can provide critical insights into:

Structural Properties and Stability: By optimizing the geometry of the precursor molecule, researchers can predict bond lengths and angles, which are crucial for understanding its stability. researchgate.net The energy required to break the bonds between the lead atom and its ligands can be calculated to evaluate thermal stability and predict decomposition pathways.

Volatility: While direct prediction is complex, DFT can help in understanding the intermolecular forces that govern a precursor's ability to transition into the gas phase.

Reactivity: DFT is used to model the reaction of the precursor with a co-reactant on a substrate surface. This helps in assessing whether a precursor will react aggressively and self-limit in an ALD process. researchgate.net

Electronic and Optical Properties: For applications in electronics and optoelectronics, DFT can predict the electronic structure (e.g., band gap) of the final material that would be deposited from a given precursor, guiding the design of materials with specific properties. nih.govacs.org

By simulating the entire deposition process, from gas-phase transport to surface reactions and byproduct formation, computational models can screen a large number of candidate molecules and identify the most promising ones for experimental validation. researchgate.net This synergy between computational design and experimental work is accelerating the discovery of new and improved lead precursors for advanced material applications. rsc.org

Computational MethodPredicted PropertySignificance for Precursor Design
Density Functional Theory (DFT) Molecular structure, bond dissociation energiesPredicts thermal stability and potential decomposition pathways. researchgate.netresearchgate.net
DFT with Polarizable Continuum Model Energetic stability in solution, charge distributionClarifies the role of solvents and ligands in the formation of solution-based precursors. researchgate.net
Molecular Dynamics (MD) Vibrational properties, thermal stability at interfacesAssesses dynamical and structural properties, especially for complex systems like perovskites on substrates. nih.gov
Post-DFT Approaches (e.g., GW approximation) Electronic band structure, optical propertiesProvides more accurate prediction of the optoelectronic properties of the resulting thin film. nih.gov

Q & A

Q. What are the critical safety protocols for handling Lead(II) hexafluoroacetylacetonate in laboratory settings?

this compound is toxic, with risks including reproductive harm and potential fetal effects . Key protocols include:

  • Personal Protective Equipment (PPE): Use impermeable gloves (e.g., nitrile), lab coats, and safety goggles. Respiratory protection is generally unnecessary unless aerosolized .
  • Ventilation: Work in a fume hood to avoid inhalation of dust or vapors, especially during heating (>153°C) or sublimation (180°C at 0.05 mm Hg) .
  • Spill Management: Avoid water contact; collect spills with inert absorbents and dispose as hazardous waste .
  • Storage: Keep in a cool (2–8°C), dry environment, segregated from incompatible substances (e.g., strong oxidizers) .

Q. How is this compound synthesized and characterized for purity?

  • Synthesis: Typically prepared via ligand exchange reactions, where lead salts react with hexafluoroacetylacetone (Hhfac) in anhydrous solvents. For example, analogous rhenium complexes are synthesized via vapor deposition .
  • Characterization:
    • Elemental Analysis: Confirm Pb and F content using ICP-MS or EDX.
    • Thermal Analysis: TGA (decomposition at ~210°C) and DSC (melting point 153–158°C) verify thermal stability .
    • Spectroscopy: FT-IR (C=O stretching at ~1650 cm⁻¹) and NMR (¹⁹F for ligand coordination) .

Q. What are the primary applications of this compound in materials science?

This compound is used as a precursor in:

  • Atomic Layer Deposition (ALD): For lead-containing thin films, particularly in semiconductor research. Optimize parameters like sublimation temperature (180°C at 0.05 mm Hg) and pulse duration to avoid decomposition .
  • Coordination Polymers: As a metal node in frameworks for catalysis or magnetism studies, leveraging its stable β-diketonate coordination .

Q. How do researchers address discrepancies in reported physicochemical properties (e.g., water reactivity)?

  • Contradiction: Some sources state it is non-reactive with water , while others warn against water contact due to hydrolysis risks .
  • Resolution: Conduct controlled experiments under inert atmospheres (e.g., glovebox) to test reactivity. Monitor pH changes and use techniques like XRD to detect hydrolysis byproducts (e.g., PbO) .

Advanced Research Questions

Q. How does the redox activity of the hexafluoroacetylacetonate ligand influence Lead(II) complex reactivity?

  • Ligand Non-Innocence: The hfac⁻ ligand can act as an electron reservoir, enabling metal-ligand redox cooperativity. For example, Cr(II)-hfac complexes spontaneously oxidize to Cr(III) with ligand radical formation .
  • Implications for Lead: Investigate using cyclic voltammetry (e.g., redox peaks at −1.2 to −1.5 V vs. Ag/Ag⁺) and EPR to detect ligand-centered radicals in Pb-hfac systems .

Q. What methodologies are used to study the environmental impact of this compound?

  • Aquatic Toxicity: Perform OECD 201/202 tests on Daphnia magna or algae, given its high bioconcentration potential (log P ~4.5) .
  • Degradation Pathways: Use GC-MS to identify decomposition products (e.g., HF, CO₂) under UV irradiation or thermal stress .

Q. How can ALD/CVD processes using this compound be optimized for high-purity film deposition?

  • Precursor Delivery: Sublimate at 180°C under high vacuum (0.05 mm Hg) to ensure consistent vapor pressure .
  • Co-Reactants: Pair with ozone or H₂O to oxidize residual organic ligands, reducing carbon contamination. Monitor film stoichiometry via RBS (e.g., <5% oxygen in CaF₂ films) .

Q. What advanced techniques resolve magnetic or electronic structure ambiguities in Lead-hfac complexes?

  • Magnetic Susceptibility: SQUID magnetometry can detect weak paramagnetism (χ ~10⁻⁶ emu/mol) from ligand-centered spins .
  • Computational Modeling: CASSCF/CASPT2 calculations predict g-tensors (e.g., g⊥ = 1.974 for Cu-hfac) and validate experimental EPR spectra .

Q. How do thermal decomposition pathways affect experimental reproducibility?

  • Decomposition Products: TGA-MS identifies volatile fragments (e.g., CF₃ radicals) above 210°C. Mitigate by limiting temperatures to <200°C .
  • Kinetic Studies: Use isoconversional methods (e.g., Friedman) to derive activation energies (Eₐ ~120 kJ/mol) for decomposition .

Methodological Notes

  • Conflicting Data: Always cross-reference safety (e.g., water reactivity) and thermal data (e.g., sublimation conditions) across multiple sources .
  • Ligand-Specific Behavior: The hfac⁻ ligand’s redox activity requires tailored analytical approaches (e.g., EPR for radical detection) .

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